Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH” is a pseudoproline dipeptide that is used in Fmoc solid-phase peptide synthesis1. It is particularly effective for peptides containing the Ala-Thr dipeptide motif1. The threonine residue in this dipeptide is reversibly protected as a structure-breaking proline-like TFA-labile oxazolidine1. This pseudoproline residue is introduced as a dipeptide to avoid the need to acylate the hindered oxazolidine nitrogen1.
Synthesis Analysis
The synthesis of “Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH” involves Fmoc solid-phase peptide synthesis1. This method of synthesis is suitable for this compound1.
Molecular Structure Analysis
The empirical formula of “Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH” is C25H28N2O61. Its molecular weight is 452.501.
Chemical Reactions Analysis
“Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH” is used in Fmoc solid-phase peptide synthesis1. This reaction type is suitable for this compound1.
Physical And Chemical Properties Analysis
“Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH” is a powder1. It has a hydroxyl functional group1. The storage temperature for this compound is 2-8°C1.Scientific Research Applications
Configurational and Conformational Control
The study by Keller, Mutter, and Lehmann (2011) explored the electrophilic induction in cyclic acetal formation of O-benzyl dipeptide esters using Fmoc-based dipeptides. This process led predominantly to certain diastereomers at the 2-C position of the resulting substituted Id-oxazolidine (Psi Pro) unit. Their research showed that this methodology could be used to assemble dipeptide building blocks into oligomers with predictable conformations, indicating a method for controlling peptide structure during synthesis Keller, Mutter, & Lehmann, 2011.
Pseudo-prolines for Accessing "Inaccessible" Peptides
Mutter et al. (1995) introduced pseudo-prolines (Psi Pro) as a technique for temporarily protecting serine, threonine, and cysteine side chains in standard Fmoc/tBu solid-phase peptide synthesis (SPPS). This method involves the incorporation of Psi Pro dipeptides into a growing peptide chain, facilitating the solubilization of otherwise insoluble peptides. The study demonstrated Psi Pro's potential for preventing peptide aggregation and beta-sheet formation, offering new possibilities for accessing large peptides through convergent strategies and chemoselective ligation techniques Mutter et al., 1995.
On-Column Labeling Technique and Chiral CE
Han and Chen (2007) developed a novel method for on-column labeling of amino acid enantiomers with FMOC, followed by chiral capillary electrophoresis (CE) with UV detection. This technique efficiently labeled amino acids by sequential injection, demonstrating the potential for the quantitative determination of amino acids. This research provides a foundation for the analytical application of FMOC in the study of amino acid chirality Han & Chen, 2007.
Phosphorylated Prodrug for Inhibition of Pin1
Zhao and Etzkorn (2007) investigated the use of a phosphorylated prodrug containing Fmoc for the moderate inhibition of the mitotic regulator Pin1. By masking the charged phosphate as a bis-pivaloyloxymethyl (POM) phosphate, they significantly improved the antiproliferative activity towards A2780 ovarian cancer cells. This study highlights the potential of Fmoc-based compounds in the development of therapeutic agents Zhao & Etzkorn, 2007.
Safety And Hazards
The safety and hazards of “Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH” are not explicitly mentioned in the search results.
Future Directions
The future directions of “Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH” are not explicitly mentioned in the search results.
Please note that the information provided is based on the search results and may not be comprehensive. For more detailed information, please refer to specific resources or perform a more specific search.
properties
IUPAC Name |
(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-14(22(28)27-21(23(29)30)15(2)33-25(27,3)4)26-24(31)32-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,14-15,20-21H,13H2,1-4H3,(H,26,31)(H,29,30)/t14-,15+,21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTYMCWKCJUKDT-ZSDSOXJFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.